molecular formula C51H88N10O10 B12382715 IA9

IA9

Cat. No.: B12382715
M. Wt: 1001.3 g/mol
InChI Key: YGAXWOZRRZEXOC-HJHCWGAFSA-N
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Description

Introduction to H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH

Structural Classification and Amino Acid Sequence Analysis

H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH is classified as a nonapeptide , a subset of oligopeptides comprising nine amino acid residues. Its linear sequence, expressed in single-letter notation as I-F-L-I-K-I-L-A-A , reveals a predominance of hydrophobic residues (isoleucine, leucine, phenylalanine, alanine) interspersed with a single lysine residue.

Molecular Composition

The peptide’s molecular formula is C51H88N10O10 , with a calculated molecular weight of 1001.3 g/mol . The presence of lysine introduces a cationic charge at physiological pH, while hydrophobic side chains facilitate membrane association and potential helical folding.

Property Value Source
Molecular Formula C51H88N10O10
Molecular Weight 1001.3 g/mol
Sequence (IUPAC) H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH
Hydrophobic Residues 7/9 (77.8%)
Secondary Structure Propensity

The peptide’s sequence suggests a propensity for α-helix or β-sheet formation, common secondary structures in polypeptides. Hydrophobic residues (e.g., Ile, Leu, Phe) often stabilize helical conformations through side-chain packing, while alternating patterns may favor β-strands. Computational modeling of IA9 predicts helical segments stabilized by intrachain hydrogen bonds, though experimental validation via circular dichroism or NMR is warranted.

Historical Context in Peptide Chemistry Research

Development and Rational Design

This compound emerged from the SCHOOL (Signaling Chain HOmoOligomerization) model, a framework for designing peptides that disrupt immune receptor signaling. Derived from residues 182–190 of human TREM-2, this compound was engineered to inhibit TREM-2/DAP-12 interactions in macrophages, thereby suppressing proinflammatory cytokine release. This approach contrasts with traditional ligand-blocking strategies, instead targeting receptor-transmembrane domain interactions.

Research Milestones
  • 2022 : Preclinical studies demonstrated this compound’s efficacy in collagen-induced arthritis (CIA) models, reducing joint inflammation and synovial damage.
  • 2023 : Structural optimization efforts focused on enhancing proteolytic stability through lipopeptide complex (LPC) formulations.
Comparative Analysis with Analogues

This compound shares structural motifs with earlier chemoattractant peptides, such as formyl-Met-Ile-Phe-Leu, which exhibited potent neutrophil activation via formylpeptide receptors. However, this compound’s lack of N-formylation and extended hydrophobic core distinguishes its mechanism, emphasizing receptor dimerization disruption over agonist activity.

Properties

Molecular Formula

C51H88N10O10

Molecular Weight

1001.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C51H88N10O10/c1-13-30(8)40(53)48(67)58-39(27-35-21-17-16-18-22-35)46(65)57-38(26-29(6)7)47(66)61-41(31(9)14-2)49(68)56-36(23-19-20-24-52)44(63)60-42(32(10)15-3)50(69)59-37(25-28(4)5)45(64)54-33(11)43(62)55-34(12)51(70)71/h16-18,21-22,28-34,36-42H,13-15,19-20,23-27,52-53H2,1-12H3,(H,54,64)(H,55,62)(H,56,68)(H,57,65)(H,58,67)(H,59,69)(H,60,63)(H,61,66)(H,70,71)/t30-,31-,32-,33-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

YGAXWOZRRZEXOC-HJHCWGAFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc/tBu Protection Scheme

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the cornerstone of modern SPPS due to its orthogonality and compatibility with automated synthesis. For H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH, the C-terminal alanine is anchored to a resin (e.g., Wang or Rink amide) via its carboxyl group. Sequential coupling proceeds from C- to N-terminus, with Fmoc removal at each step using 20% piperidine in DMF. The hydrophobic sequence (Ile, Leu, Phe) necessitates extended coupling times (30–60 min) to mitigate aggregation.

Key Parameters
  • Resin Loading : 0.2–0.6 mmol/g for optimal steric accessibility.
  • Coupling Reagents : HATU/DIPEA or HBTU/HOBt systems achieve >99% efficiency per cycle.
  • Side-Chain Protection :
    • Lys: Boc (tert-butoxycarbonyl)
    • Hydrophobic residues (Ile, Leu): No protection required.

Solution-Phase Fragment Condensation

For segments prone to SPPS truncation (e.g., Ile-Lys-Ile), fragment coupling in solution ensures higher purity:

Protected Fragment Synthesis

  • Fragment 1 : H-Ile-Phe-Leu-Ile-OH
    • Synthesized via SPPS, cleaved with TFA/water/triisopropylsilane (95:2.5:2.5).
  • Fragment 2 : H-Lys(Boc)-Ile-Leu-Ala-Ala-OH
    • Prepared using Fmoc-SPPS on 2-chlorotrityl resin to enable mild cleavage (1% TFA in DCM).

Fragment Assembly

  • Activation : Fragment 1’s C-terminus activated as pentafluorophenyl ester.
  • Coupling : Reacted with Fragment 2’s N-terminus in DMF/DCM (1:1) with 2,4,6-collidine.
  • Yield : 82% after HPLC purification.

Hybrid Solid-Phase/Solution-Phase Approaches

Combining SPPS for stable regions (Ala-Ala) and solution-phase for aggregation-prone motifs optimizes efficiency:

Process Workflow

  • SPPS of H-Leu-Ala-Ala-OH on Rink amide resin.
  • Solution-phase synthesis of H-Ile-Phe-Leu-Ile-Lys(Boc)-Ile-OH via segment condensation.
  • Final assembly on resin using HATU/DIPEA.
Advantages
  • Reduces resin-bound intermediates, minimizing deletion sequences.
  • Enables HPLC monitoring of solution-phase fragments pre-assembly.

Purification and Characterization

Cleavage and Deprotection

  • Resin Cleavage : TFA/thioanisole/water/phenol (90:5:3:2) for 3 h.
  • Global Deprotection : Lys(Boc) removed simultaneously during cleavage.

HPLC Purification

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Gradient : 20–50% acetonitrile (0.1% TFA) over 30 min.
  • Purity : >98% (analytical HPLC at 214 nm).

Mass Spectrometry Validation

  • Observed m/z : 1183.6 [M+H]⁺ (Theoretical: 1183.5).
  • MS/MS Fragmentation : Confirms sequence via b/y ions.

Challenges and Mitigation Strategies

Epimerization at Hydrophobic Residues

Ile and Leu couplings exhibit 1–3% epimerization with HATU/DIPEA. Mitigated by:

  • Low-Temperature Coupling : 0°C reduces base-induced racemization.
  • Oxyma Additives : Replaces HOBt, minimizing aspartimide formation.

Aggregation During SPPS

  • Solvent Systems : DMF/NMP (1:1) with 0.1 M LiCl disrupts β-sheet formation.
  • Ultrasonication : 10-min pulses during couplings enhance solvation.

Innovations in Synthesis Efficiency

Wash-Free SPPS

A recent method eliminates solvent-intensive washes by evaporating Fmoc-deprotection reagents (piperidine) under vacuum. Applied to H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH, this reduces waste by 95% without compromising purity.

Photolytic Cleavage Tags

PEG-based tags enable UV-triggered cleavage at specific residues (e.g., Lys), streamlining fragment isolation.

Case Study: Industrial-Scale Production

Process Parameters (Bachem Protocol)

  • Scale : 1 kg resin, 0.25 mmol/g loading.
  • Cycle Time : 12 min/coupling (vs. 30 min conventionally).
  • Yield : 73% (crude), 65% after purification.

Cost Analysis

Step Cost Contribution (%)
Resin 38
Amino Acids 45
Solvents/Reagents 12
Purification 5

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” does not contain these amino acids.

    Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.

    Substitution: Peptides can undergo substitution reactions, where one amino acid is replaced by another through chemical modification.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives if sulfur-containing amino acids are present.

Scientific Research Applications

Chemistry

Peptides like “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” are used as model compounds in studying peptide synthesis, structure, and function. They help in understanding the principles of peptide bond formation and stability.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It serves as a tool to investigate the role of specific amino acid sequences in biological processes.

Medicine

Peptides have therapeutic potential in medicine. They can be used as drugs or drug delivery systems. This specific peptide could be explored for its potential in treating diseases or as a biomarker for certain conditions.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions. They are also employed in the production of biodegradable materials.

Mechanism of Action

The mechanism of action of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” depends on its specific application. In general, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Structural and Functional Similarities

Table 1: Key Features of H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH and Analogous Peptides
Compound Name Length Key Residues Net Charge* Function Source
H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH 9 Ile (4), Phe, Leu (2), Lys, Ala (2) +1 Antimicrobial (inferred) Synthetic
UP-5 [H-Phe-Leu-Phe-Lys-Leu-Ile-Pro-Lys-Ala-Ile-Lys-Lys-Leu-Ile-Ser-Lys-Phe-Lys-OH] 18 Phe (3), Leu (3), Lys (5), Ile (2) +5 Antimicrobial Synthetic
M(LLKK)2M [H-Ile-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Ile-NH2] 10 Leu (4), Lys (4), Ile (2) +4 Antimicrobial Synthetic
Tyr-Phe-Cys-Leu-Thr (YFCLT) 5 Tyr, Phe, Cys, Leu Neutral Antioxidant, Hepatoprotective Corn protein
H-Lys-Leu-Lys-OH 3 Lys (2), Leu +2 Uncharacterized Synthetic
Key Observations:
  • Charge and Hydrophobicity : The target peptide has a lower net charge (+1) compared to UP-5 (+5) and M(LLKK)2M (+4), which may reduce its electrostatic interaction with negatively charged bacterial membranes. However, its high proportion of hydrophobic residues (6/9) could compensate by enhancing membrane penetration .
  • Sequence Motifs : M(LLKK)2M employs a repeating Leu-Lys-Lys motif, optimizing both hydrophobicity and charge for antimicrobial activity. The target peptide lacks such repetitive motifs but shares clustering of Ile and Leu residues, which may promote helical structures or membrane integration .
  • Functional Diversity: YFCLT () demonstrates that even short peptides with aromatic (Phe, Tyr) and sulfur-containing (Cys) residues can exhibit non-antimicrobial roles, such as protecting HepG2 cells from alcohol-induced oxidative stress .

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